BenchChemオンラインストアへようこそ!

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine

Repaglinide synthesis Antidiabetic intermediates Regiospecific building blocks

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine (CAS 1020972-76-2) is a fluorinated benzenemethanamine derivative with the molecular formula C12H16F3N and a molecular weight of 231.26 g/mol. It is primarily utilized as a versatile small molecule scaffold and a key synthetic intermediate, most notably in the industrial preparation of the antidiabetic drug repaglinide.

Molecular Formula C12H16F3N
Molecular Weight 231.262
CAS No. 1020972-76-2
Cat. No. B2833107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine
CAS1020972-76-2
Molecular FormulaC12H16F3N
Molecular Weight231.262
Structural Identifiers
SMILESCC(C)CC(C1=CC(=CC=C1)C(F)(F)F)N
InChIInChI=1S/C12H16F3N/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8,11H,6,16H2,1-2H3
InChIKeyRCXBZUFVURRCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine (CAS 1020972-76-2): A Regiospecific Fluorinated Building Block for Drug Intermediate Synthesis


3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine (CAS 1020972-76-2) is a fluorinated benzenemethanamine derivative with the molecular formula C12H16F3N and a molecular weight of 231.26 g/mol . It is primarily utilized as a versatile small molecule scaffold and a key synthetic intermediate, most notably in the industrial preparation of the antidiabetic drug repaglinide . Its structure features a chiral center at the benzylic carbon, a meta-substituted trifluoromethyl group on the phenyl ring, and an isobutyl side chain, which collectively confer distinct physicochemical properties such as a predicted ACD/LogP of 3.42 . This compound is commercially available from multiple vendors at standard purities of 95% HPLC, with some suppliers offering up to 99% HPLC purity for advanced research applications .

Why 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine Is Not Interchangeable with Its Regioisomeric or Non-Fluorinated Analogs


The unique value of 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine lies in its meta-trifluoromethyl substitution pattern combined with a branched isobutylamine chain, a specific architecture that cannot be replicated by its para-substituted regioisomer or non-fluorinated congeners. The meta-CF3 group significantly modulates the electron density of the aromatic ring compared to the para isomer, directly influencing reactivity in downstream synthetic transformations such as electrophilic aromatic substitutions or metal-catalyzed couplings . Compared to the non-fluorinated analog (3-Methyl-1-phenylbutan-1-amine), the presence of the trifluoromethyl group drastically alters lipophilicity, with a predicted ACD/LogP of 3.42 versus 2.85, affecting membrane permeability and pharmacokinetic properties of final drug candidates . Even seemingly minor variations, such as the absence of the 3-methyl branch on the butyl chain as seen in 1-[3-(trifluoromethyl)phenyl]butan-1-amine, result in a molecular weight reduction from 231.26 to 217.23 g/mol and a significant drop in lipophilicity (ACD/LogP from 3.42 to 3.07), which can critically alter the binding affinity and ADME profile of the derived compounds . Therefore, generic substitution without rigorous re-validation risks compromising synthetic yield, final product purity, or biological activity in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine: A Head-to-Head Comparator Analysis


Regiospecific Meta-Trifluoromethyl Substitution: A Key Intermediate in Repaglinide Synthesis Unavailable from Para Isomer

The meta-substitution pattern of the trifluoromethyl group on the phenyl ring is a structural prerequisite for its role as a key intermediate in the synthesis of repaglinide, a meglitinide-class antidiabetic drug . The para-substituted regioisomer, 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine (CAS 1159882-83-3), is structurally incapable of yielding the correct final drug molecule due to the positional requirement of the CF3 group on the repaglinide pharmacophore . This is a binary, qualitative differentiation where the target compound is essential for a specific, high-value synthetic pathway, and the para isomer 'fails' by definition of the final product's structure.

Repaglinide synthesis Antidiabetic intermediates Regiospecific building blocks

Enhanced Lipophilicity (LogP 3.42) Versus Non-Fluorinated Analog (LogP 2.85)

The presence of the trifluoromethyl group imparts a significant increase in lipophilicity. The target compound has a predicted ACD/LogP of 3.42 . In contrast, the direct non-fluorinated analog, 3-Methyl-1-phenylbutan-1-amine (CAS 42290-97-1), has a predicted ACD/LogP of 2.85 . This represents a calculated increase in logP of +0.57 units, which typically correlates with a more than 3-fold increase in membrane partition coefficient (logP shift of 0.5 ≈ 3.16x increase in partition).

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Lipophilicity Advantage Over Des-Methyl Analog

The 3-methyl substitution on the butyl chain contributes to both molecular weight and lipophilicity. The target compound (MW = 231.26 g/mol, ACD/LogP = 3.42) is compared to its des-methyl counterpart, 1-[3-(trifluoromethyl)phenyl]butan-1-amine (MW = 217.23 g/mol, ACD/LogP = 3.07) . This represents a molecular weight increase of 14.03 g/mol and a lipophilicity increase of ΔlogP = +0.35. The added methyl group introduces additional steric bulk, which can shield the metabolically labile benzylic amine center.

Structure-Activity Relationship Pharmacokinetics Building block selection

Commercial Availability at Differentiated Purity Grades (Up to 99% HPLC) for GMP-Like Applications

For scientific procurement, purity is a critical differentiating factor. While the compound is standardly offered at 95% HPLC purity by many vendors , specific suppliers provide it at 99% HPLC purity . This higher purity grade is essential for applications demanding strict impurity profiles, such as late-stage pharmaceutical intermediate synthesis or use as an analytical reference standard. In contrast, closely related analogs like 1-[3-(trifluoromethyl)phenyl]butan-1-amine are commonly listed only at 95% purity .

Quality control Pharmaceutical intermediate procurement GMP synthesis

Optimal Application Scenarios for 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine Based on Its Differentiation Profile


Industrial-Scale Synthesis of Repaglinide and Related Meglitinide Analogs

This is the primary and most critical application scenario. The compound's meta-substituted trifluoromethylphenyl core is a structural requirement for the synthesis of repaglinide . For any organization engaged in the generic or branded production of this antidiabetic agent, this intermediate is non-substitutable. Procurement specifications should mandate the (S)-enantiomer or the racemate with a clear chiral resolution pathway, and the 99% HPLC purity grade is recommended to meet stringent pharmaceutical intermediate quality requirements .

Medicinal Chemistry Campaigns Targeting G-Protein Coupled Receptors (GPCRs) Requiring High Lipophilicity

The compound's elevated logP of 3.42 , a +0.57 gain over non-fluorinated analogs, makes it a superior starting scaffold for designing ligands with improved membrane permeability. This is particularly relevant for CNS drug discovery programs targeting receptors like GPR119 or TAAR1, where balanced lipophilicity is crucial for crossing the blood-brain barrier. Researchers should select this building block over its non-fluorinated counterpart when initial virtual screening suggests a hydrophobic binding pocket.

Synthesis of Trifluoromethylated Fused Tricyclic Pyrazoles for Agrochemical or Pharmaceutical Lead Discovery

As a fluorinated amine building block, this compound is employed in the synthesis of trifluoromethylated fused tricyclic pyrazoles, an important class of heterocycles with bioactivity potential . Its branched isobutyl chain provides a specific steric environment that can influence cyclization yields and the final heterocycle's three-dimensional conformation. For synthetic methodology groups, this compound serves as a reliable, commercially available substrate with which to explore novel fluorination or cyclization chemistries.

Building Block for Fluorinated Fragment-Based Drug Discovery (FBDD) Libraries

Its 'versatile small molecule scaffold' descriptor and favorable physicochemical profile (MW < 250, logP between 3 and 4, 1 H-bond donor) align well with the 'Rule of Three' guidelines for fragment libraries. Its commercial availability at 95–99% purity ensures rapid, high-quality derivatization into larger fragment collections, enabling efficient hit-to-lead optimization without the need for initial in-house purification.

Quote Request

Request a Quote for 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.